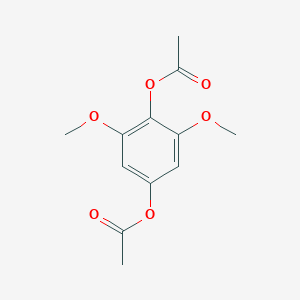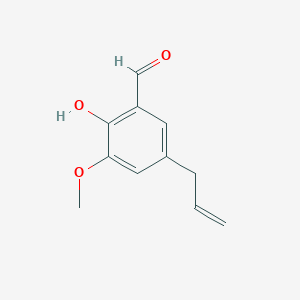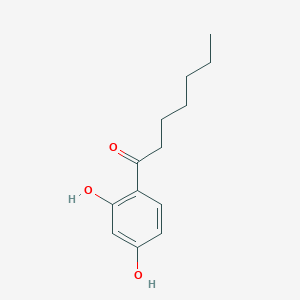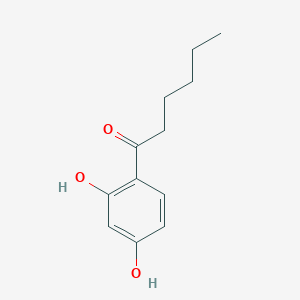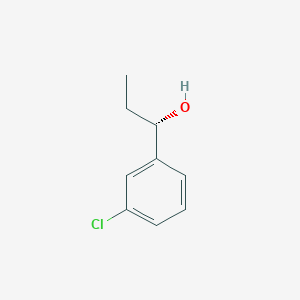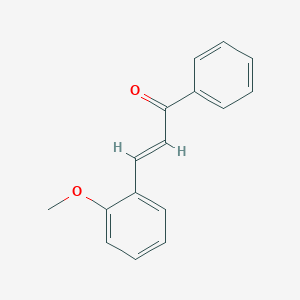![molecular formula C13H21NO2 B186393 Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- CAS No. 165377-37-7](/img/structure/B186393.png)
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-, also known as BPI or benzylpenicillin iminoether, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of penicillin, which is a group of antibiotics that are commonly used to treat bacterial infections. BPI has been found to have unique properties that make it useful in various applications, including as a tool in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- is similar to that of other penicillin derivatives. It works by inhibiting the synthesis of bacterial cell walls, which leads to cell lysis and death. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- is effective against both gram-positive and gram-negative bacteria, although its activity against the latter is somewhat limited.
Biochemical And Physiological Effects
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in bacterial cells, which can lead to oxidative stress and cell death. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has also been found to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- in lab experiments is its broad-spectrum activity against bacterial strains. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized tool for scientific research. However, Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has some limitations, including its instability in aqueous solutions and its limited activity against gram-negative bacteria.
Future Directions
There are several future directions for research on Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-. One area of interest is the development of new derivatives with improved activity against gram-negative bacteria. Another area of research is the use of Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- as a tool for studying the interactions between bacteria and host cells, particularly in the context of infectious diseases. Additionally, Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- may have potential applications in the development of new antibiotics and immunomodulatory agents.
Scientific Research Applications
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of antibiotics. It has been found to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- has also been used as a probe for studying the structure and function of bacterial cell walls.
properties
CAS RN |
165377-37-7 |
|---|---|
Product Name |
Ethanol, 2,2'-[(3-phenylpropyl)imino]bis- |
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2 |
InChI Key |
VDVWWRRBJNNKQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN(CCO)CCO |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCO)CCO |
synonyms |
2,2'-(3-phenylpropylazanediyl)diethanol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

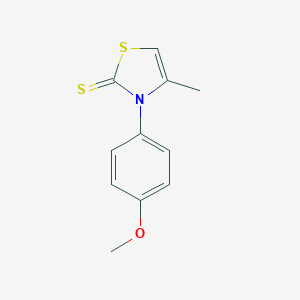
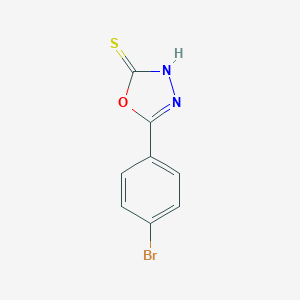
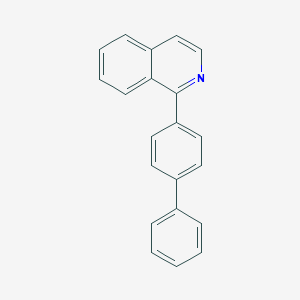
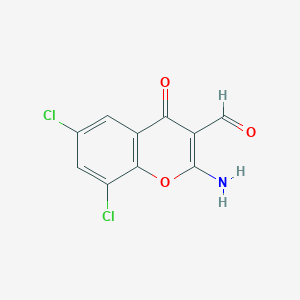
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
